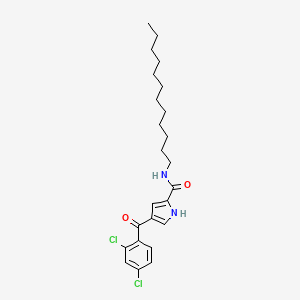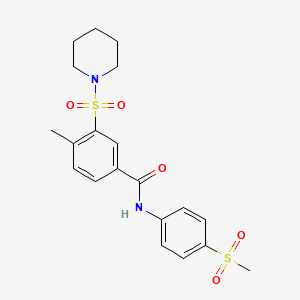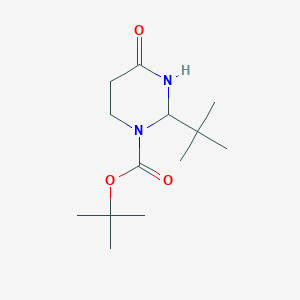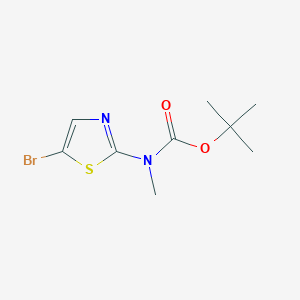![molecular formula C17H22N4O4 B2428584 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide CAS No. 1396627-20-5](/img/structure/B2428584.png)
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide” is a chemical compound with a molecular formula of C22H24N4O3. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one present in the compound, can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on its molecular formula, C22H24N4O3. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring in the compound can undergo various chemical reactions. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Scientific Research Applications
a. Ataluren (Translarna): Ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations . The compound’s 1,2,4-oxadiazole core contributes to its therapeutic efficacy.
b. Azilsartan Medoxomil: Azilsartan is an antihypertensive medication that contains the 1,2,4-oxadiazole motif . It helps manage hypertension by blocking angiotensin II receptors.
c. Opicapone: Opicapone serves as an adjunctive therapy for Parkinson’s disease . Its 1,2,4-oxadiazole structure contributes to its pharmacological effects.
d. Selective Inhibitors: Some 1,2,4-oxadiazole derivatives act as selective inhibitors of human carbonic anhydrase isoforms, which are relevant to cancer therapy . These compounds hold promise for targeted treatments.
e. Age-Related Diseases and Antimicrobials: 1,2,4-oxadiazoles have been explored as agents for treating age-related diseases and as antimicrobial agents . Their diverse applications highlight their versatility.
Energetic Materials and Organic Synthesis
Beyond medicine, 1,2,4-oxadiazoles find applications in other areas:
a. Energetic Materials: These heterocycles have been utilized in the development of energetic materials . Their unique properties make them valuable in this field.
b. Organic Synthesis: Due to their low aromaticity and the presence of a weak O–N bond, 1,2,4-oxadiazoles can rearrange into other heterocycles. This property is actively employed in organic synthesis .
Other Applications
1,2,4-oxadiazoles have also been used in the following contexts:
a. Fluorescent Dyes and OLEDs: These compounds contribute to the development of fluorescent dyes and organic light-emitting diodes (OLEDs) . Their optical properties are advantageous in these applications.
b. Sensors: 1,2,4-oxadiazoles have been explored for sensor applications . Their responsiveness to specific analytes makes them useful in detecting various substances.
c. Insecticides: Some derivatives exhibit insecticidal properties . Researchers have investigated their potential in pest control.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with various targets and cause changes in their function .
Biochemical Pathways
Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
properties
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(2-methoxyethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-3-13(15(22)18-8-10-24-2)21-9-4-5-12(17(21)23)16-19-14(20-25-16)11-6-7-11/h4-5,9,11,13H,3,6-8,10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYLEWPMLJEJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCOC)N1C=CC=C(C1=O)C2=NC(=NO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(7-chloro-2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2428506.png)


![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2428513.png)




![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2428521.png)
![5-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2428522.png)
![(3,4-Dichlorophenyl)[4-fluoro-4-(hydroxymethyl)piperidino]methanone](/img/structure/B2428524.png)